
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is an organic compound characterized by a cyclobutene ring substituted with a benzylidene group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene typically involves the cyclobutenylation of benzene derivatives. One common method is the transition-metal-free strategy, which allows for the synthesis under mild conditions. This involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and other organic synthesis techniques can be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, which can modify the structure and function of target molecules. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene: Similar in structure but lacks the cyclobutene ring.
Cyclobutylbenzene: Contains a cyclobutane ring instead of a cyclobutene ring.
Benzylideneacetone: Contains a benzylidene group but differs in the rest of the structure.
Uniqueness
(4-Benzylidene-2-methylcyclobut-1-en-1-yl)benzene is unique due to its combination of a cyclobutene ring with a benzylidene group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
138943-08-5 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
(4-benzylidene-2-methylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-17(13-15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
Clave InChI |
POENKZQNADRLTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC2=CC=CC=C2)C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


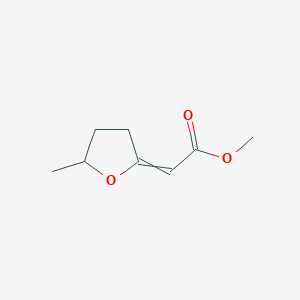
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
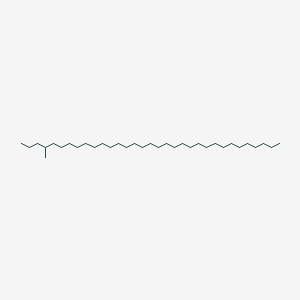
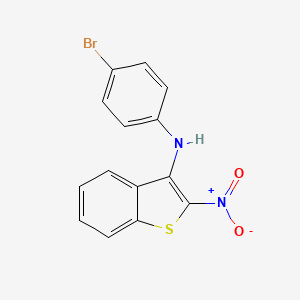
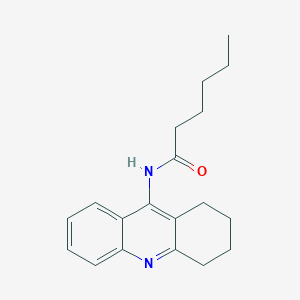
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
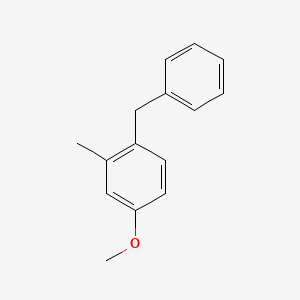

![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
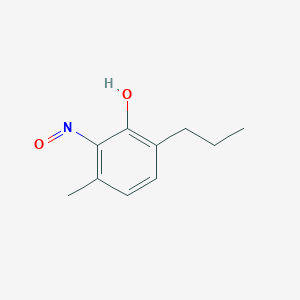

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
